Tetranorprostaglandin E1

説明

Overview of the Eicosanoid Biosynthetic Pathway

Eicosanoids are a family of potent, locally acting signaling molecules derived from 20-carbon polyunsaturated fatty acids (PUFAs). microbenotes.comwikipedia.org These bioactive lipids are not stored within cells but are synthesized on demand in response to various stimuli, such as mechanical trauma, ischemia, or inflammatory signals. wikipedia.orgcreative-proteomics.comfrontiersin.org The biosynthetic process begins with the release of a precursor fatty acid, most commonly arachidonic acid (AA), from the sn-2 position of membrane phospholipids (B1166683) by the action of the enzyme phospholipase A2 (PLA2). wikipedia.orgcreative-proteomics.comontosight.ai

Once liberated, the fatty acid is metabolized through one of three major enzymatic pathways:

Cyclooxygenase (COX) Pathway : This pathway, utilizing COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2). creative-proteomics.comontosight.ai PGH2 is an unstable intermediate that is further converted by specific synthases into various prostanoids, including prostaglandins (B1171923) (PGs), prostacyclins (PGI), and thromboxanes (TXs). microbenotes.comcreative-proteomics.com Prostanoids are key regulators of processes like inflammation, blood clotting, and vascular tone. microbenotes.comcreative-proteomics.com

Lipoxygenase (LOX) Pathway : This pathway produces leukotrienes (LTs) and lipoxins (LXs). creative-proteomics.com These molecules are primarily involved in modulating inflammatory and allergic responses. creative-proteomics.com

Cytochrome P450 (CYP) Pathway : This pathway generates hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs), which play roles in cardiovascular and inflammatory regulation. creative-proteomics.comresearchgate.net

The dysregulation of these intricate pathways is implicated in a wide range of diseases, including inflammation, cancer, and cardiovascular disorders. frontiersin.orgontosight.ai

| Pathway | Key Enzymes | Primary Precursor | Major Products | Primary Functions |

| Cyclooxygenase (COX) | COX-1, COX-2 | Arachidonic Acid (AA) | Prostaglandins (PGs), Thromboxanes (TXs), Prostacyclin (PGI2) | Inflammation, Platelet Aggregation, Vasodilation/Vasoconstriction, Fever microbenotes.comcreative-proteomics.comontosight.ai |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Arachidonic Acid (AA) | Leukotrienes (LTs), Lipoxins (LXs) | Inflammation, Allergic Reactions, Immune Response creative-proteomics.com |

| Cytochrome P450 (CYP) | CYP Epoxygenases, CYP Hydroxylases | Arachidonic Acid (AA) | Epoxyeicosatrienoic Acids (EETs), Hydroxyeicosatetraenoic Acids (HETEs) | Regulation of Vascular Tone, Inflammation frontiersin.orgresearchgate.net |

Prostaglandin E1 and E2 within the Eicosanoid Network

Prostaglandins are a prominent class of eicosanoids characterized by a five-carbon ring structure. wikipedia.org Among the various series, Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) are of significant biological interest. tandfonline.com While structurally similar, they are derived from different precursor fatty acids and can exhibit distinct biological activities. wikipedia.orgtandfonline.com

PGE2 is the most abundant prostaglandin in humans and is derived from arachidonic acid (an omega-6 fatty acid) via the COX pathway. wikipedia.orgpnas.org It is a central mediator of inflammation, contributing to redness, swelling, and pain. pnas.org PGE2 is also critically involved in producing fever and regulating gastrointestinal, reproductive, and immune functions. wikipedia.orgpnas.org

PGE1, in contrast, is derived from dihomo-gamma-linolenic acid (DGLA), another omega-6 fatty acid. wikipedia.org Like PGE2, it possesses vasodilatory properties and can influence platelet aggregation and smooth muscle contraction. microbenotes.comwikipedia.org The different effects of these prostaglandins are determined by the specific types of receptors they bind to on target cells, which can vary between tissues. wikipedia.org

| Feature | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) |

| Precursor Fatty Acid | Dihomo-gamma-linolenic acid (DGLA) wikipedia.org | Arachidonic Acid (AA) wikipedia.org |

| Abundance | Generally less abundant than PGE2 | Most abundant prostaglandin in humans wikipedia.org |

| Primary Roles | Vasodilation, Inhibition of platelet aggregation microbenotes.com | Inflammation, Fever, Pain, Vasodilation wikipedia.orgpnas.org |

Genesis and Significance of Metabolites in Eicosanoid Research

Eicosanoids are transient signaling molecules with very short half-lives, as they are rapidly metabolized in the tissues where they are produced. creative-proteomics.com This rapid breakdown makes direct measurement of the primary compounds in systemic circulation challenging. Consequently, the analysis of their more stable metabolites has become a cornerstone of eicosanoid research. nih.gov

These metabolites are the end products of enzymatic degradation processes, such as oxidation and chain shortening, and are eventually excreted, often in the urine. nih.gov Measuring the levels of specific urinary metabolites provides a non-invasive and reliable window into the systemic, in vivo production of their parent eicosanoids over time. nih.govontosight.ai This approach is crucial for investigating the role of prostaglandins and other eicosanoids in both normal physiological processes and the pathogenesis of diseases. nih.govontosight.ai The quantification of these metabolites serves as a valuable tool, establishing them as important biomarkers for assessing the activity of eicosanoid pathways in conditions like pulmonary hypertension, inflammation, and cancer. ontosight.ainih.gov

Historical Context of Tetranor-Prostaglandin E1 Identification and Research Relevance

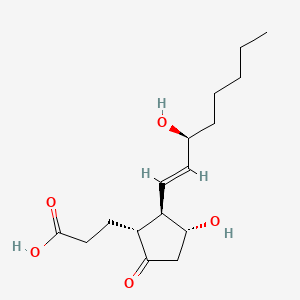

Tetranor-PGE1, with the chemical name 7α,11-Dihydroxy-5-ketotetranorprost-9-enoic acid, is a principal urinary metabolite of both Prostaglandin E1 and Prostaglandin E2. caymanchem.combertin-bioreagent.com It is formed from its parent compounds through a process of β-oxidation, which shortens the carboxylic acid side chain. caymanchem.combertin-bioreagent.comlipidmaps.org

The seminal identification of this compound occurred in 1976 when Oates, Sweetman, Gréene, and Samuelsson first reported its presence and developed a quantitative assay for it in human urine. caymanchem.comlipidmaps.orgnih.gov This discovery was significant because it provided researchers with a specific and reliable biomarker to monitor the endogenous production of E-series prostaglandins. researchgate.net

The research relevance of Tetranor-PGE1 lies in its utility as an indicator of prostaglandin biosynthesis. ontosight.ai Because prostaglandins themselves are so rapidly cleared, measuring the cumulative urinary excretion of Tetranor-PGE1 allows for an integrated assessment of PGE1 and PGE2 production. researchgate.net To achieve accurate quantification for research and clinical studies, the chemical synthesis of stable, isotopically labeled versions of Tetranor-PGE1 (such as a deuterated standard) is essential for use in sensitive techniques like gas chromatography-mass spectrometry. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTFFTMXBKQFKC-JZKKULJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23923-84-4 | |

| Record name | Tetranorprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biogenesis and Metabolic Pathways of Tetranor Prostaglandin E1

Primary Metabolic Route of Prostaglandin (B15479496) E1 to Tetranor-PGE1

The transformation of PGE1 into Tetranor-PGE1 is a multi-step catabolic process designed to inactivate the parent molecule and facilitate its excretion. This pathway involves significant structural modifications, most notably the shortening of the carboxylic acid side chain.

Role of β-Oxidation in Side-Chain Shortening

The central process in the formation of Tetranor-PGE1 from PGE1 is β-oxidation. bertin-bioreagent.comcaymanchem.comlipidmaps.orglabscoop.com This catabolic spiral, which typically occurs in the mitochondria and peroxisomes, is responsible for the stepwise breakdown of fatty acid molecules. wikipedia.org In the context of prostaglandin metabolism, β-oxidation targets the carboxyl side chain of PGE1, removing a total of four carbon atoms. This process gives rise to the "tetranor" designation, which signifies the loss of these four carbons. The resulting metabolite is more water-soluble, a characteristic that aids in its eventual elimination from the body via urine.

Key Enzymatic Steps in Tetranor-PGE1 Formation

The metabolic cascade leading to Tetranor-PGE1 involves several key enzymatic reactions. A critical initial step in the inactivation of PGE1 is the oxidation of the hydroxyl group at the C-15 position to a ketone by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-OH-PGDH). This creates 15-keto-PGE1. Subsequently, the double bond between C-13 and C-14 is reduced by prostaglandin-13-reductase, forming 13,14-dihydro-15-keto-PGE1. Following these initial modifications, the process of β-oxidation commences, shortening the side chain to produce Tetranor-PGE1.

Interrelationship with Prostaglandin E2 Metabolism

The metabolic pathways of PGE1 and PGE2 are closely intertwined, with both prostaglandins (B1171923) serving as precursors for tetranor structures. This overlap is due to the structural similarities between PGE1 and PGE2, which differ only by a single double bond in the carboxyl side chain.

Shared Metabolic Routes Leading to Tetranor Structures

Both PGE1 and PGE2 undergo similar initial metabolic steps, including oxidation by 15-OH-PGDH and reduction by prostaglandin-13-reductase. Following these conversions, both modified prostaglandins can enter the β-oxidation pathway, leading to the formation of their respective tetranor metabolites. bertin-bioreagent.comcaymanchem.comlipidmaps.org Consequently, Tetranor-PGE1 is recognized as a urinary metabolite of both PGE1 and PGE2. smolecule.com

Differentiating Pathways for Specific Tetranor Metabolites

While the initial metabolic steps are shared, the specific end-products can differ. The metabolism of PGE1 ultimately yields Tetranor-PGE1. The metabolism of PGE2 also results in a tetranor metabolite, which can be further processed. The presence of Tetranor-PGE1 in urine reflects the combined metabolic activity of both PGE1 and PGE2 pathways.

Cellular and Tissue-Specific Metabolic Dynamics

The metabolism of prostaglandins is a localized process, with specific tissues playing crucial roles in their breakdown. Prostaglandins act as autocrine and paracrine mediators, meaning they are produced and act locally on the same or nearby cells. ogmagazine.org.auwikipedia.org

The initial and rapid metabolism of prostaglandins, such as the conversion to 15-keto metabolites, occurs extensively in tissues like the lungs, spleen, and liver. The subsequent β-oxidation can take place in the liver and kidneys. The efficiency of these metabolic processes can be influenced by the cellular environment and the expression levels of the requisite enzymes. For instance, the transport of prostaglandins across the cell membrane, a prerequisite for intracellular metabolism, is facilitated by specific transporters like the prostaglandin transporter (PGT). wikipedia.org

Endogenous Production and Turnover Rates in Research Models

The quantification of tetranor-PGE1 and its related metabolites in biological fluids, particularly urine, serves as a crucial index of endogenous prostaglandin E biosynthesis. Since parent prostaglandins like PGE2 have a very short half-life in circulation, their urinary metabolites offer a more stable and accurate measure of their systemic production. maxapress.com Research across various models, from human studies to animal experiments, has provided valuable data on the basal levels and changes in tetranor-PGE1 excretion under different physiological and pathological conditions.

In healthy human females, the daily urinary excretion of tetranor-PGE1 has been measured at an average of 342 ± 116 nanograms per day. researchgate.net Studies have also investigated its levels in disease states. For instance, in a study involving patients with liver cancer, the urinary levels of tetranor-PGE1 were significantly higher in cases (7.9 ng/mg creatinine) compared to control subjects (5.3 ng/mg creatinine). maxapress.com This elevation suggests an increased production of PGE2 in the context of this malignancy.

Animal models have further elucidated the factors influencing tetranor-PGE1 production. In rats, dietary manipulation has been shown to affect its excretion. Feeding rats a diet enriched with arachidonic acid, the precursor for PGE2 synthesis, leads to an increase in the urinary levels of tetranor-PGE1. nih.gov Conversely, in a rat model of endotoxin-induced uveitis, treatment with green tea extract was found to decrease the levels of tetranor-PGAM, a dehydrated form of the PGE2 metabolite, in the retina. frontiersin.org

The table below summarizes findings on the endogenous levels of Tetranor-PGE1 and a closely related metabolite in different research models.

| Research Model | Analyte | Sample Type | Finding |

| Human | Tetranor-PGE1 | Urine | Average excretion of 342 ± 116 ng/day in healthy females. researchgate.net |

| Human (Liver Cancer Study) | Tetranor-PGE1 (TN-E) | Urine | Levels were higher in liver cancer cases (7.9 ng/mg Cr) vs. controls (5.3 ng/mg Cr). maxapress.com |

| Rat (Diet Study) | Tetranor-PGE1 | Urine | Levels increased after feeding a diet rich in arachidonic acid. nih.gov |

| Rat (Uveitis Model) | Tetranor-PGAM | Retina | Levels decreased after treatment with green tea extract. frontiersin.org |

| Human (Healthy) | Tetranor-PGEM | Urine | Normal levels range between 2.6 and 7.4 ng/mg creatinine. nih.gov |

Advanced Analytical Methodologies for Research Quantification of Tetranor Prostaglandin E1

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of tetranor-PGE1 and other eicosanoids from various biological samples, including urine and plasma. researchgate.netmdpi.comresearchgate.net This method offers high sensitivity and specificity, often requiring less extensive sample purification compared to other techniques. mdpi.com The success of an LC-MS/MS assay hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

The primary challenge in the analysis of prostaglandins (B1171923) is the presence of numerous structurally similar isomers and analogs, which can be difficult to resolve. sciex.comakjournals.com Effective chromatographic separation is essential to distinguish tetranor-PGE1 from these potentially interfering compounds before they enter the mass spectrometer.

Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique. nih.gov Separation is typically achieved using C18 columns, which separate compounds based on their hydrophobicity. mdpi.commaxapress.com A gradient elution, where the mobile phase composition is changed over the course of the analysis, is employed to effectively resolve the analytes. mdpi.comsciex.com Common mobile phases consist of a mixture of an aqueous solvent (A) and an organic solvent (B). mdpi.com The aqueous phase is usually water containing a small amount of a weak acid, such as acetic acid or formic acid, to improve peak shape and ionization efficiency. mdpi.com The organic phase is typically acetonitrile (B52724) or methanol (B129727). mdpi.comnih.gov

For even more challenging separations, ultra-high performance liquid chromatography (UHPLC) using columns with smaller particle sizes (e.g., sub-2 µm) can provide significantly higher resolution and faster analysis times. mdpi.com In cases of isobaric compounds (molecules with the same mass), advanced techniques like differential mobility separation (DMS) can be implemented. sciex.com DMS separates ions based on their size, shape, and charge in the gas phase after they exit the liquid chromatograph and before they enter the mass spectrometer, providing an additional dimension of separation for structurally identical isomers. sciex.com

| Parameter | Description | Common Implementation |

|---|---|---|

| Column | The stationary phase where separation occurs. | Reversed-Phase C18 (e.g., Waters BEH C18, Phenomenex Kinetex C18). mdpi.comsciex.commaxapress.com |

| Mobile Phase A | The aqueous component of the eluent. | Water with 0.01-0.1% formic acid or acetic acid. mdpi.comnih.gov |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile and/or Methanol. mdpi.comnih.gov |

| Elution Mode | The process of passing the mobile phase through the column. | Gradient elution (e.g., starting with a low percentage of B, increasing to a high percentage, then re-equilibrating). sciex.comnih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.2-0.6 mL/min for HPLC; can be lower for UHPLC. |

Following chromatographic separation, the analyte is ionized and detected by the mass spectrometer. For prostaglandins like tetranor-PGE1, electrospray ionization (ESI) in the negative ion mode is most commonly used, as the carboxylic acid group is readily deprotonated. sciex.com

Tandem mass spectrometry (MS/MS) is crucial for achieving the high selectivity needed for quantification in complex matrices. mdpi.com The most common scan mode used is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). mdpi.comsciex.com In an MRM experiment, a specific precursor ion (an ion of the analyte generated in the ESI source) is selected in the first quadrupole of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected in the third quadrupole and detected. The transition from a specific precursor ion to a specific product ion is highly unique to the analyte of interest, which significantly reduces chemical noise and enhances sensitivity. The development of a robust method requires careful optimization of parameters such as collision energy to maximize the signal for the chosen MRM transition.

Sample preparation typically involves an initial solid-phase extraction (SPE) step, often using a C18 sorbent, to remove salts and other major interferences from the biological matrix before injection into the LC-MS/MS system. maxapress.com

Chromatographic Separation Strategies for Isomers and Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a classic and highly reliable technique for the quantification of prostaglandins. researchgate.netresearchgate.net While often more labor-intensive than LC-MS/MS due to the need for chemical derivatization, it offers excellent chromatographic resolution and established, reproducible fragmentation patterns suitable for library matching. oup.com

Prostaglandins, including tetranor-PGE1, are not sufficiently volatile or thermally stable to be analyzed directly by GC. mdpi.com Therefore, a critical step in the analytical workflow is chemical derivatization, which converts the polar functional groups (carboxylic acids, hydroxyls, ketones) into more volatile and thermally stable moieties. mdpi.comoup.com This process typically involves a multi-step reaction.

Methoximation: The ketone functional groups are protected by reacting them with a methoximating agent, such as methyloxime HCl, to form methoxime derivatives. maxapress.comresearchgate.net

Esterification: The carboxylic acid group is converted into an ester. A common approach is to form pentafluorobenzyl (PFB) esters by reacting the analyte with pentafluorobenzyl bromide (PFB-Br). researchgate.net PFB esters are particularly advantageous for detection using negative ion chemical ionization (NICI) mass spectrometry, which provides exceptional sensitivity. researchgate.net Alternatively, methyl esters can be formed. researchgate.net

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.comresearchgate.net This step greatly increases the volatility of the compound. researchgate.net

| Reagent | Target Functional Group | Resulting Derivative | Reference |

|---|---|---|---|

| Methyloxime HCl | Ketone | Methoxime (MO) | maxapress.comresearchgate.net |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acid | Pentafluorobenzyl (PFB) Ester | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Trimethylsilyl (TMS) Ether | mdpi.comresearchgate.net |

For quantitative analysis by GC-MS, the instrument is typically operated in the Selected Ion Monitoring (SIM) mode. researchgate.net Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the derivatized analyte. By focusing on these specific mass-to-charge ratios (m/z), the duty cycle of the detector is increased for the ions of interest, leading to a significant improvement in sensitivity and a reduction in the chemical background compared to a full scan analysis. researchgate.net The choice of which ions to monitor is based on the mass spectrum of the derivatized tetranor-PGE1 standard.

Derivatization Chemistry for Enhanced Detection and Separation

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry is considered the gold standard for absolute and accurate quantification of analytes in complex biological samples. researchgate.net This technique can be applied to both LC-MS/MS and GC-MS platforms and is essential for correcting for analyte loss during sample preparation and for mitigating matrix effects (ion suppression or enhancement) during analysis.

The method involves the addition of a known amount of a stable, isotopically labeled version of the analyte, such as pentadeutero-tetranor-PGE1 (D5-tetranor-PGE1) or [2H11]-tetranor-PGE1, to the sample at the very beginning of the extraction procedure. researchgate.netmaxapress.com This labeled compound serves as an internal standard. Because the stable isotope-labeled standard is chemically identical to the endogenous (unlabeled) analyte, it behaves in the same way throughout the entire extraction, purification, derivatization (for GC-MS), and injection process.

The mass spectrometer can differentiate between the unlabeled analyte and the heavier, labeled internal standard based on their mass difference. Quantification is achieved by measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled internal standard. researchgate.net This ratio is then used to calculate the absolute concentration of the endogenous analyte in the original sample, providing highly accurate and precise results. Research has demonstrated that this method can achieve high precision in measuring tetranor-PGE1. researchgate.net

| Ratio of Protium (B1232500)/D5-tetranor-PGE1 | Approximate Amount of Protium Form per Injection | Precision (Standard Deviation) |

|---|---|---|

| 0.006 | ~0.3 ng | ±6.5% |

| 0.084 | ~4 ng | ±1.3% |

| Data adapted from a study describing the quantitative determination of tetranor-PGE1. researchgate.net |

Synthesis and Application of Deuterated Internal Standards

The gold standard for the quantitative analysis of tPGE1, particularly by mass spectrometry, involves the use of stable isotope-labeled internal standards. Deuterated tPGE1, such as pentadeutero-tetranor-PGE1 (d5-tPGE1) or hexadeuterated-tetranor-PGEM (tPGE-M-d6), serves this purpose. researchgate.netnih.govwindows.netcaymanchem.comnih.gov The synthesis of these standards is a critical first step. One described method involves a late-stage incorporation of an isotopically labeled side-chain, allowing for an efficient and concise synthesis. researchgate.net Another approach describes the biosynthetic conversion of 11-hydroxy-9,15-diketoprostanoic acid to PGE-M by a rabbit. researchgate.net

The application of these deuterated standards is central to the stable isotope dilution technique coupled with mass spectrometry (MS). A known quantity of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. researchgate.net This standard co-purifies with the endogenous, non-labeled (protium) tPGE1. During analysis by gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the ratio of the protium form to the deuterated form. researchgate.net This ratio allows for highly accurate quantification, as it corrects for any loss of analyte during sample extraction and processing. This technique is highly precise, with reported precision of ±1.3% to ±6.5% (SD) for ratios of protium to d5-tPGE1. researchgate.net

Sample Preparation and Matrix Effects in Biological Research Samples

Extraction Protocols from Cell Cultures and Animal Tissues

The extraction of tPGE1 from complex biological samples like cell cultures and animal tissues is a critical step that significantly influences the accuracy of quantification. The goal is to efficiently isolate the analyte while removing interfering substances.

Solid-Phase Extraction (SPE) is the most commonly used technique for preparing lipid mediators like tPGE1. csic.es This method offers a fast and proficient extraction with a high degree of sample cleanup. csic.es Protocols typically involve the use of reversed-phase SPE cartridges, such as C18 or polymeric phases. researchgate.netlipidmaps.org The general procedure involves:

Acidification: Samples are typically acidified with a mild acid like formic or acetic acid before being applied to the SPE column. researchgate.net

Loading: The acidified sample is loaded onto the pre-conditioned SPE cartridge.

Washing: The cartridge is washed with a low-percentage organic solvent (e.g., 10% methanol) to remove polar impurities. lipidmaps.org

Elution: The tPGE1 and other retained lipids are eluted with a higher concentration of organic solvent, such as methanol or ethyl acetate (B1210297). lipidmaps.orgacs.org

For animal tissues, an initial homogenization and extraction with an organic solvent like methanol is performed prior to SPE. acs.orgplos.org For example, fish tissues have been extracted using three volumes of methanol with ultrasonic probing. acs.org

Liquid-Liquid Extraction (LLE) is another method used, though less common for high-throughput applications than SPE. csic.eslipidmaps.org LLE can have higher extraction efficiency but may also co-extract more impurities. lipidmaps.org

Matrix effects , where components of the biological sample suppress or enhance the ionization of the analyte in the mass spectrometer, are a significant challenge. To minimize these effects, it is crucial to prepare calibration curves in a matrix that is equivalent to the study samples. researchgate.net Approaches to address this include using stripped matrices (where the endogenous analyte has been removed, for example with charcoal) or surrogate matrices. researchgate.net

Stability Considerations and Storage Conditions for Research Samples

The stability of tPGE1 in biological samples is a critical factor for accurate measurement. Prostaglandins and their metabolites can be susceptible to degradation. Therefore, proper storage is essential.

For long-term storage, samples should be kept at -80°C. windows.netnih.govcaymanchem.com Some studies have shown that certain prostaglandin metabolites are stable in urine for up to 2-3 years at -70°C. researchgate.net While tPGE-M is more stable than its parent compound PGE2, it has been reported to be unstable during long-term storage even at -20°C. researchgate.netresearchgate.net One study found that tPGE-M was not stable at room temperature for 24 hours (with recovery below 80%), but was stable at 4°C and after three freeze-thaw cycles. researchgate.net Another study evaluating a chemiluminescent enzyme immunoassay (CLEIA) for PGE-MUM (of which tPGE-M is the main component) found that samples were stable when stored at 25°C for 6 days and at 10°C for one month. researchgate.netnih.gov

It is also important to consider the stability of the deuterated internal standard itself. For example, tetranor-PGEM-d6 is supplied in methyl acetate and for long-term storage, it is suggested to be stored as supplied at -80°C. windows.net It is noted to be unstable in solvents like DMSO and DMF, requiring immediate use if dissolved in them. windows.net

| Storage Condition | Analyte Stability | Reference |

| Room Temperature (24h) | Unstable (recovery <80%) | researchgate.net |

| 4°C | Stable | researchgate.net |

| 10°C (1 month) | Stable | researchgate.netnih.gov |

| 25°C (6 days) | Stable | researchgate.netnih.gov |

| -20°C (long-term) | Unstable | researchgate.netresearchgate.net |

| -80°C (long-term) | Recommended storage temperature | windows.netnih.govcaymanchem.com |

| Freeze-Thaw Cycles | Stable for up to five cycles | researchgate.netresearchgate.net |

This table provides an interactive summary of stability considerations for Tetranor-PGE1 in research samples.

Comparative Analysis of Analytical Platforms (e.g., LC-MS/MS vs. Immunoassays)

The two primary analytical platforms for quantifying tPGE1 are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA). Each platform has distinct advantages and disadvantages.

LC-MS/MS is widely considered the reference method for the quantification of small molecules like tPGE1 due to its high specificity and sensitivity. researchgate.netresearchgate.netnih.gov

Specificity: LC-MS/MS can distinguish between structurally similar prostaglandins and their isomers, which is a significant advantage over immunoassays that can suffer from cross-reactivity. The use of multiple reaction monitoring (MRM) provides two levels of mass filtering, enhancing specificity.

Sensitivity: Modern LC-MS/MS instruments can achieve very low limits of detection, often in the picogram per milliliter range. researchgate.net

Multiplexing: LC-MS/MS methods can be developed to simultaneously quantify multiple eicosanoids in a single run, providing a broader profile of the inflammatory state. nih.gov

Drawbacks: LC-MS/MS analysis can be time-consuming, requires expensive instrumentation, and involves more complex sample preparation procedures. researchgate.netresearchgate.netnih.gov

Immunoassays (ELISA, RIA, CLEIA) are based on the specific binding of an antibody to the target analyte.

Advantages: Immunoassays are generally less expensive, have a higher throughput, and are technically less demanding than LC-MS/MS. csic.eslcms.cz This makes them suitable for screening large numbers of samples.

Cross-reactivity: A major limitation of immunoassays is the potential for cross-reactivity. Antibodies may bind to other related prostaglandin metabolites, leading to an overestimation of the tPGE1 concentration. wtm.atbioscience.co.uknih.gov For example, one PGFM antibody showed 1.9% cross-reactivity with PGEM. wtm.at

Sensitivity: While sensitive, the limit of detection for immunoassays is often higher than that of LC-MS/MS.

Matrix Interference: Immunoassays can also be susceptible to matrix effects, which may necessitate sample purification. washington.edu

| Parameter | LC-MS/MS | Immunoassay (e.g., ELISA) |

| Specificity | High (can resolve isomers) | Moderate (risk of cross-reactivity) |

| Sensitivity (LOD) | Very high (e.g., 0.05 ng/mL) | High (e.g., 0.5 ng/mL) |

| Throughput | Lower | Higher |

| Cost per Sample | Higher | Lower |

| Complexity | High | Moderate |

| Multiplexing Capability | High | Limited |

This table provides an interactive comparison of LC-MS/MS and Immunoassay platforms for Tetranor-PGE1 analysis.

Role of Tetranor Prostaglandin E1 As a Biochemical Marker in Mechanistic Research

Tetranor-PGE1 as an Indicator of Systemic Prostaglandin (B15479496) E Turnover

The measurement of Tetranor-PGE1, most commonly in urine, is a well-established method for assessing systemic prostaglandin E turnover. maxapress.com Parent prostaglandins (B1171923) like PGE2 have very short half-lives in circulation, making their direct measurement an inaccurate reflection of their total endogenous production. maxapress.com In contrast, metabolites such as Tetranor-PGE1 are more stable, and their levels in urine correlate with the systemic biosynthesis of PGE2. maxapress.com For instance, studies have shown that urinary levels of PGE2's major metabolite are an accurate and precise way to assess endogenous PGE2 production in humans. maxapress.com This makes Tetranor-PGE1 a valuable non-invasive biomarker. Research has demonstrated that elevated urinary levels of Tetranor-PGE1 are associated with conditions characterized by increased inflammatory activity, such as certain types of cancer and diabetic nephropathy, highlighting its utility in reflecting systemic inflammatory states. maxapress.com

Application in In Vitro Cellular and Molecular Research Models

In vitro models are fundamental to dissecting the cellular and molecular mechanisms regulated by prostaglandins. The measurement of Tetranor-PGE1 and its parent compounds in cell culture systems allows for a controlled investigation of eicosanoid production in response to specific stimuli.

Studies in Cell Line Cultures under Experimental Stimuli

The use of established cell lines provides a reproducible system to study the effects of various experimental stimuli on prostaglandin production. A common model involves the use of macrophage cell lines, such as RAW 264.7, which are key players in the inflammatory response. nih.govplos.org A frequent experimental stimulus used is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent activator of innate immune cells. nih.govplos.org

In one study, exposure of RAW 264.7 macrophages to LPS led to a significant increase in the release of PGE1 and PGE2 into the culture medium. nih.govplos.orgplos.org While Tetranor-PGE1 itself was not always directly measured in the supernatant (as metabolism can be cell-type specific in vitro), the production of its precursors is a key indicator of the activation of the prostaglandin synthesis pathway. nih.govplos.org Another study on intestinal myofibroblasts (IMFs) also utilized LPS and the pro-inflammatory cytokine Interleukin-1β (IL-1β) as stimuli, which resulted in the secretion of Cox-2-mediated eicosanoids, including PGE2 metabolites like Tetranor-PGE1. researchgate.netpnas.org

Table 1: Prostaglandin Release from RAW 264.7 Macrophages after LPS Stimulation This table illustrates the change in prostaglandin levels in the culture medium of RAW 264.7 macrophages with and without exposure to the inflammatory stimulus LPS. Data is conceptual and based on findings reported in scientific literature. nih.govplos.org

| Analyte | Condition | Concentration (Relative Units) |

|---|---|---|

| PGE1 | Control (Unstimulated) | 1.0 |

| PGE1 | LPS-Stimulated | 15.0 |

| PGE2 | Control (Unstimulated) | 1.0 |

Investigation of Cellular Responses and Pathway Activation

Measuring prostaglandin metabolites like Tetranor-PGE1 is often coupled with investigations into the downstream cellular signaling pathways they modulate. PGE2, the primary precursor to Tetranor-PGE1 in inflammatory contexts, exerts its effects by binding to a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. sigmaaldrich.comaai.org These receptors are linked to different intracellular signaling cascades.

Specifically, the EP2 and EP4 receptors are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). aai.orgnih.gov This cAMP signaling pathway can then activate Protein Kinase A (PKA). oup.com Studies in rheumatoid arthritis synovial fibroblasts have shown that PGE2, acting through EP2 and EP4 receptors, activates Rap1, a small G-protein, via both PKA and another cAMP sensor, Epac (Exchange protein directly activated by cAMP). nih.gov In Leydig cell progenitors, it was demonstrated that agonists for EP2/EP4 receptors, such as 11-deoxy PGE1, stimulate cytokine expression through the cAMP pathway. oup.comoup.com Therefore, an increase in Tetranor-PGE1 production is indicative of the activation of these cAMP-mediated signaling events, which play crucial roles in modulating inflammation and cellular function. aai.orgoup.com

Studies in Ex Vivo Tissue Preparations

Ex vivo studies, using tissues isolated from an organism and maintained in a viable state in the laboratory, provide a bridge between in vitro and in vivo research. These models allow for the study of cellular responses within the context of their native tissue architecture. For example, in a study using tissue specimens from rats, the production of PGE2 was measured in tissue supernatants after incubation with LPS. mdpi.com Another investigation used stromal cells isolated from the colons of mice and cultured them ex vivo; these cells were shown to have impaired upregulation of Cyclooxygenase-2 (Cox-2), the enzyme responsible for producing PGE2, in the absence of the protein Tpl2. researchgate.netpnas.org Furthermore, supernatants from ex vivo stimulated intestinal myofibroblasts from these mice showed defective secretion of PGE2 metabolites, including Tetranor-PGE1, as analyzed by mass spectrometry. researchgate.netpnas.org These types of studies are crucial for validating findings from cell culture and for understanding tissue-specific responses to inflammatory stimuli.

Utility in Preclinical Animal Models

Preclinical animal models are indispensable for studying the role of eicosanoids in complex disease processes. The measurement of Tetranor-PGE1 in these models provides a systemic readout of inflammatory activity and therapeutic response.

Monitoring Eicosanoid Activity in Disease Models (e.g., inflammation models)

Tetranor-PGE1 and its parent compounds are frequently monitored in various animal models of inflammatory diseases. For instance, in a murine model of colitis-associated colorectal cancer, urinary levels of the PGE2 metabolite tetranor-PGEM were significantly increased during both the acute phase of colitis and the later carcinogenesis phase. plos.org This highlights the role of the PGE2 pathway throughout the progression of the disease.

Similarly, in rat models of adjuvant-induced arthritis (AIA), a condition that mimics human rheumatoid arthritis, serum levels of PGE2 were found to be significantly increased, indicating the emergence of arthritis. frontiersin.org Monitoring these prostaglandin levels allows researchers to assess the severity of inflammation and to test the efficacy of potential anti-inflammatory therapies. nih.govcsic.es

Table 2: Eicosanoid Levels in Preclinical Models of Inflammation This table presents representative data on the levels of prostaglandin metabolites in different animal models of inflammation compared to control groups. The data is based on findings from multiple research articles. plos.orgfrontiersin.org

| Model | Analyte | Sample Type | Control Level (Relative) | Disease Model Level (Relative) |

|---|---|---|---|---|

| Murine Colitis | tetranor-PGEM | Urine | 1.0 | 8.5 |

Assessment of Pharmacological Interventions on Prostaglandin Metabolism

Tetranor-prostaglandin E1 (Tetranor-PGE1), a principal urinary metabolite of prostaglandin E1 (PGE1) and prostaglandin E2 (PGE2), serves as a critical biomarker for assessing the impact of pharmacological agents on systemic prostaglandin metabolism. caymanchem.comlabscoop.com Since parent prostaglandins like PGE2 are rapidly metabolized and cleared from circulation, measuring their more stable, downstream urinary metabolites provides a more accurate and time-integrated reflection of their biosynthesis. researchgate.net This makes Tetranor-PGE1 an invaluable tool for quantifying the in vivo effects of drugs that target the cyclooxygenase (COX) enzymes, which are central to prostaglandin production.

Research has consistently demonstrated that the administration of non-steroidal anti-inflammatory drugs (NSAIDs) leads to a significant reduction in urinary Tetranor-PGE1 levels. For instance, treatment with the non-selective COX inhibitor ibuprofen (B1674241) has been shown to suppress the major urinary metabolite of PGE2 (PGE-M), a closely related and often concurrently measured metabolite. researchgate.net Similarly, the administration of indomethacin (B1671933) resulted in a 68% to 85% decrease in urinary PGE-M excretion, confirming that its measurement reflects changes in endogenous prostaglandin E biosynthesis. researchgate.net

Furthermore, the use of Tetranor-PGE1 and its related metabolites as biomarkers has been pivotal in distinguishing the contributions of different COX isoenzymes. Studies using COX-2 selective inhibitors have provided crucial insights. The administration of rofecoxib, a selective COX-2 inhibitor, was found to significantly lower levels of PGE-M in healthy individuals. researchgate.net This finding suggests that a majority of the PGE2 synthesized in the body under basal conditions is derived from the activity of the COX-2 enzyme. researchgate.net This method of assessment has been particularly significant in oncology research, where elevated PGE2 production is associated with malignancy. researchgate.net In patients with unresectable non-small cell lung cancer, who exhibit markedly high levels of PGE-M, treatment with the COX-2 inhibitor celecoxib (B62257) was shown to dramatically reduce these levels, confirming that COX-2 is the primary driver of PGE2 overproduction in this context. researchgate.net

Table 1: Effect of Pharmacological Interventions on Urinary Prostaglandin E Metabolites

| Pharmacological Agent | Drug Class | Effect on Urinary PGE Metabolite Levels | Implication | Reference |

|---|---|---|---|---|

| Ibuprofen | Non-selective COX inhibitor | Significant suppression | Inhibition of total PGE2 biosynthesis | researchgate.net |

| Indomethacin | Non-selective COX inhibitor | 68% to 85% decrease | Diminished prostaglandin E biosynthesis | researchgate.net |

| Rofecoxib | Selective COX-2 inhibitor | Significant suppression | Indicates majority of basal PGE2 is from COX-2 | researchgate.net |

| Celecoxib | Selective COX-2 inhibitor | Dramatic reduction in cancer patients | Confirms COX-2 drives PGE2 overproduction in certain malignancies | researchgate.net |

Correlation with Specific Biological Processes in Research Systems

The quantification of Tetranor-PGE1 in biological samples, primarily urine, has established it as a significant biomarker correlated with a range of physiological and pathological processes. Its stability and the ability to measure it non-invasively have made it a valuable endpoint in studies of inflammation, cancer, and metabolic diseases. smolecule.comontosight.airesearchgate.net

In the context of infectious and inflammatory diseases, elevated levels of Tetranor-PGE1 metabolites are often observed. A study on HIV-infected women found that their median urinary PGE-M levels were significantly higher than those in uninfected women (11.2 vs. 6.8 ng/mg creatinine) and were positively correlated with plasma HIV-1 RNA levels. researchgate.net This suggests a link between systemic PGE2 production and viral activity. Similarly, Tetranor-PGE1 has been investigated as a non-invasive biomarker for inflammation in infants, with studies showing that its urinary levels increase during viral-induced fever. researchgate.net In genetic disorders affecting prostaglandin pathways, such as chronic intestinal pseudo-obstruction caused by mutations in the prostaglandin transporter gene SLCO2A1, patients exhibit significantly higher levels of urinary tetranor-prostaglandin E metabolite (t-PGEM) compared to healthy individuals. plos.org

Cancer research has extensively utilized Tetranor-PGE1 metabolites to understand the role of the COX pathway in tumorigenesis. Elevated urinary PGE-M levels have been identified in patients with various malignancies, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer. researchgate.net In HNSCC, high baseline levels of urinary PGE-M were found to be indicative of a poor prognosis. researchgate.net Furthermore, a dose-response relationship between urinary PGE-M and breast cancer risk has been observed in postmenopausal women with a body mass index (BMI) below 25 kg/m ², where women in the highest quartile of PGE-M levels had a significantly increased risk compared to those in the lowest quartile. researchgate.net

The application of Tetranor-PGE1 as a biomarker extends to metabolic and environmental studies. In research on obesity, urinary tetranor-PGEM was identified as a major prostanoid metabolite, and its levels were found to correlate with metabolic parameters indicating dysregulated glucose and triglyceride metabolism. researchgate.net In ecotoxicology, the prostaglandin metabolome of fish has been studied to assess the impact of environmental contaminants. One study on roach exposed to wastewater treatment effluent reported a five-fold decrease in a plasma metabolite identified as a Tetranor-PGE1-like structure, indicating a significant disruption of prostaglandin biosynthesis. acs.org

Table 2: Correlation of Tetranor-PGE1 Metabolite Levels with Biological Conditions

| Research Area | Biological Condition | Observed Correlation | Significance | Reference(s) |

|---|---|---|---|---|

| Infectious Disease | HIV Infection | Increased urinary PGE-M; correlates with viral load | Marker of systemic inflammation and disease activity | researchgate.net |

| Inflammation | Viral-induced fever in infants | Increased urinary tetranor-PGEM | Potential non-invasive inflammatory biomarker | researchgate.net |

| Genetic Disorder | SLCO2A1 gene mutation (Chronic Enteropathy) | Significantly higher urinary t-PGEM | Biomarker for disease related to impaired PG transport | plos.org |

| Oncology | Head and Neck / Lung Cancer | Greatly increased urinary PGE-M | Marker of high COX-2 activity; prognostic indicator | researchgate.net |

| Oncology | Postmenopausal Breast Cancer (BMI < 25) | Positive dose-response relationship | Potential risk biomarker | researchgate.net |

| Metabolic Disease | Obesity | Correlates with dysregulated glucose/triglyceride metabolism | Link between prostanoid production and metabolic syndrome | researchgate.net |

| Ecotoxicology | Wastewater Effluent Exposure (Fish) | 5-fold decrease in plasma tetranor-PGE1-like metabolite | Biomarker for disruption of the prostaglandin metabolome | acs.org |

Synthetic Chemistry and Isotopic Labeling of Tetranor Prostaglandin E1 for Research Purposes

Total Synthesis Strategies for Tetranor-PGE1 Reference Standards

The chemical synthesis of tetranor-PGE1 provides the essential reference material for its identification and quantification in biological samples. These synthetic efforts have evolved, building upon foundational work in prostaglandin (B15479496) chemistry.

Historical Context: The Corey Lactone and Foundational Prostaglandin Synthesis

While the direct synthesis of tetranor-PGE1 is a more recent development driven by its importance as a metabolite, the historical groundwork for its synthesis lies in the pioneering work on the total synthesis of primary prostaglandins (B1171923). A landmark in this field was the development by E.J. Corey of a synthetic route utilizing a key intermediate, now famously known as the "Corey lactone". nih.govoup.com This bicyclic lactone contains the necessary stereochemical information for the cyclopentane (B165970) core of the prostaglandin molecule, allowing for the stereocontrolled introduction of the two side chains. caltech.edu The general strategies developed by Corey and others, such as the use of protective groups and stereoselective reductions, established the fundamental principles that would later be applied to the synthesis of prostaglandin metabolites. libretexts.orgmdpi.com Early prostaglandin syntheses were often lengthy and complex, but they provided the chemical toolbox necessary for tackling related structures. nih.govresearchgate.netwikipedia.org

Contemporary Synthesis of Tetranor-PGE1

A concise and efficient contemporary synthesis of tetranor-PGE1 was reported by Kimbrough and colleagues in 2020. nih.gov This route is notable for its efficiency and its ability to accommodate the late-stage introduction of an isotopically labeled side chain. The synthesis starts from a readily available cyclopentenone derivative and strategically builds the molecule, highlighting modern synthetic methodologies. nih.govgoogle.com

A key feature of this contemporary route is the use of a palladium-catalyzed Heck reaction to couple the cyclopentenone core with the ω-side chain. nih.gov This approach allows for the efficient formation of the carbon-carbon bond connecting the five-membered ring to the octenol side chain. The synthesis is designed to control the stereochemistry at the various chiral centers of the molecule, a critical aspect of prostaglandin synthesis.

The biological activity of prostaglandins and their metabolites is highly dependent on their stereochemistry. Therefore, controlling the spatial arrangement of substituents around the cyclopentane ring and the configuration of the hydroxyl groups is a central challenge in their synthesis.

In the synthesis of tetranor-PGE1, as with other prostaglandins, stereoselectivity is achieved through a combination of techniques:

Substrate-Directed Reactions: The existing stereocenters in an intermediate can direct the stereochemical outcome of a subsequent reaction.

Chiral Reagents and Catalysts: The use of chiral catalysts, such as in asymmetric reductions, can establish new stereocenters with high enantioselectivity. researchgate.netnih.gov

Strategic Use of Protecting Groups: Protecting groups can be used to block certain reaction pathways and influence the stereochemical course of a reaction.

A critical step in many prostaglandin syntheses is the reduction of a ketone to a secondary alcohol, which must have the correct stereochemistry. In the context of tetranor-PGE1 synthesis, the reduction of the C-11 ketone (using the prostaglandin numbering system for the core) is a key stereoselective transformation.

Historical and Contemporary Synthetic Routes

Preparation of Isotope-Labeled Tetranor-PGE1

Isotopically labeled standards are indispensable for the accurate quantification of endogenous metabolites by isotope dilution mass spectrometry. rsc.org The synthesis of these standards involves incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the tetranor-PGE1 molecule.

Deuterium-labeled tetranor-PGE1 (e.g., tetranor-PGE1-d₅) is commonly used as an internal standard in quantitative mass spectrometry assays. google.com The mass difference between the labeled and unlabeled compound allows for their distinct detection, enabling precise quantification of the endogenous analyte even when sample loss occurs during extraction and processing.

The synthesis of deuterated tetranor-PGE1 is often designed to introduce the deuterium atoms in a stable position on the molecule, typically on the ω-side chain, far from the sites of potential metabolic modification. google.com The 2020 synthesis by Kimbrough et al. facilitates this by allowing for the late-stage coupling of a pre-labeled side chain. nih.gov This strategy is advantageous as it minimizes the number of synthetic steps that have to be carried out with the more expensive labeled material. The preparation of pentadeutero-tetranor-PGE1 has been described, which serves as a carrier and internal standard for quantitative analysis. google.com

Carbon-13 labeled compounds are valuable tools for tracing the metabolic fate of molecules and understanding metabolic pathways. While specific literature on the synthesis of ¹³C-labeled tetranor-PGE1 for metabolic flux studies is limited, the general principles of ¹³C-labeling in organic synthesis are well-established and applicable. nih.gov

The introduction of ¹³C can be achieved by using ¹³C-labeled starting materials or reagents at a key step in the synthetic sequence. nih.govrsc.orgnih.gov For example, a ¹³C-labeled building block for one of the side chains could be incorporated using a cross-coupling reaction. The position of the ¹³C label can be strategically chosen to probe specific metabolic transformations. For instance, labeling the carboxylic acid carbon could be achieved using ¹³C-labeled cyanide (K¹³CN) followed by hydrolysis, a common method for introducing a ¹³C-carboxyl group. researchgate.netnih.gov Alternatively, ¹³C-labeled carbon dioxide can be used to introduce the label.

Table of Synthetic Strategies for Isotopic Labeling

| Isotope | Labeling Strategy | Application | Key Considerations |

| Deuterium (²H) | Late-stage coupling of a deuterated side-chain. | Internal standard for mass spectrometry. | Label should be in a metabolically stable position. |

| Carbon-13 (¹³C) | Incorporation of ¹³C-labeled building blocks (e.g., K¹³CN, ¹³CO₂). | Metabolic flux analysis, tracing metabolic pathways. | Position of the label determines the metabolic question that can be addressed. |

Deuterium Labeling for Mass Spectrometric Applications

Purity Assessment and Structural Characterization of Synthetic Compounds

Ensuring the chemical and stereochemical purity of synthetic tetranor-PGE1 and its labeled analogues is critical for their use as analytical standards. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of synthetic prostaglandins. nih.govgoogle.comjustia.comnih.gov Reversed-phase HPLC, often using a C18 column, is typically used to separate the target compound from any unreacted starting materials, byproducts, or stereoisomers. google.com The purity is determined by the peak area of the main component relative to any impurities.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for purity analysis, usually after derivatization of the prostaglandin to increase its volatility. nih.gov

Spectroscopic Methods:

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthetic compound and to aid in its structural elucidation. metwarebio.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides structural information that can be used to confirm the identity of the compound. metwarebio.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is the most powerful technique for the complete structural elucidation of organic molecules. nih.govresearchgate.netannualreviews.org It provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their stereochemical relationships. For isotopically labeled compounds, NMR confirms the position and extent of isotopic incorporation. frontiersin.org

Table of Analytical Techniques for Purity and Structure Assessment

| Technique | Purpose | Information Obtained |

| HPLC | Purity Assessment, Purification | Separation of isomers and impurities, quantification of purity. |

| GC-MS | Purity and Structure Analysis | Separation and identification of volatile derivatives, molecular weight. |

| HRMS | Structural Confirmation | Accurate mass, elemental composition. |

| MS/MS | Structural Elucidation | Fragmentation pattern, structural information. |

| NMR (¹H, ¹³C) | Complete Structural Elucidation | Connectivity of atoms, stereochemistry, position of isotopic labels. |

Mechanistic Investigations of Tetranor Prostaglandin E1 Bioactivity

Exploration of Potential Receptor Interactions or Ligand Binding

The biological actions of prostaglandins (B1171923) are mediated through their interaction with a family of G-protein-coupled receptors known as prostanoid receptors. wikipedia.org For PGE1 and its metabolites, the primary targets are the four E-type prostanoid (EP) receptor subtypes: EP1, EP2, EP3, and EP4. The parent compound, PGE1, is a known agonist for all four subtypes. caymanchem.com

The structural modification of PGE1 into Tetranor-PGE1, which involves the shortening of the carboxylic acid side chain, is expected to alter its binding affinity for these receptors. ontosight.ai While direct and comprehensive binding studies for Tetranor-PGE1 across all EP receptor subtypes are not extensively detailed in available literature, its activity is largely attributed to structural similarities with its parent prostaglandins. smolecule.com It is generally understood that metabolites exhibit different pharmacological profiles. For example, the related PGE1 metabolite, 13,14-Dihydro-PGE1, shows weaker vasoactivity but stronger platelet inhibition than PGE1, suggesting that metabolic changes can lead to divergent activities.

The parent compound, PGE1, demonstrates high affinity for EP receptors. Studies using mouse receptors expressed in Chinese hamster ovary cells have quantified these interactions, providing a baseline from which the activity of its metabolites can be inferred.

Table 1: Binding affinities of the parent compound, PGE1, for mouse prostanoid receptor subtypes. This data provides context for the likely, albeit reduced, affinities of its metabolite, Tetranor-PGE1. Data sourced from caymanchem.com.

Given that Tetranor-PGE1 retains a similar core structure, it is plausible that it interacts with the same receptors, but likely with a significantly lower affinity than PGE1.

Direct Modulation of Intracellular Signaling Pathways in Research Systems

The activation of EP receptors by an agonist initiates distinct intracellular signaling cascades determined by the G-protein to which the receptor subtype couples.

EP1 Receptor: This receptor couples to Gq proteins, and its activation stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations ([Ca2+]i).

EP2 and EP4 Receptors: These receptors couple to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

EP3 Receptor: This receptor most commonly couples to Gi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels.

The binding of Tetranor-PGE1, even if weak, would be expected to modulate these same pathways. While direct experimental data measuring changes in second messengers like cAMP or Ca2+ in response to isolated Tetranor-PGE1 application is limited, the well-established mechanisms of its parent compounds provide a strong hypothesis. For instance, PGE1 binding has been directly correlated with the stimulation of adenylyl cyclase activity in various cell clones. nih.gov Studies on PGE2, which also metabolizes to Tetranor-PGE1, show that it can induce a rapid, time-dependent increase in cAMP in rheumatoid arthritis synovial fibroblasts (RASFs) through EP2 and EP4 receptors. nih.gov Therefore, it is mechanistically plausible that Tetranor-PGE1 can cause a modest increase in cAMP in cells expressing EP2 or EP4 receptors.

Influence on Enzyme Activity and Gene Expression in Cell Models

The modulation of intracellular cAMP and calcium levels by prostaglandin (B15479496) receptor activation triggers downstream cascades that directly influence enzyme activity and gene expression. Key enzymes affected include protein kinase A (PKA), which is activated by cAMP, and protein kinase C (PKC), activated by the Ca2+ and diacylglycerol produced from PLC stimulation. These kinases phosphorylate a wide array of cellular proteins, including transcription factors, thereby altering their activity.

For example, the cAMP/PKA pathway can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that regulates genes involved in metabolism, proliferation, and survival. The signaling initiated by PGE2 through EP receptors has been shown to have a profound impact on gene expression in inflammatory contexts. In RASFs, PGE2 signaling differentially regulates the expression of matrix metalloproteinase (MMP)-1 and the cytokine Interleukin-6 (IL-6). nih.gov Specifically, TNF-α-induced IL-6 expression was enhanced by PGE2, an effect that could be restored by EP2, EP3, and EP4 agonists. nih.gov Conversely, TNF-α-induced MMP-1 expression was diminished by PGE2 acting via the EP2 receptor. nih.gov

While direct studies on Tetranor-PGE1 are scarce, its production has been linked to homeostatic responses. In a model of intestinal injury, intestinal myofibroblasts were found to activate a cyclooxygenase-2 (Cox-2)-PGE2 pathway in response to inflammatory signals, leading to the production of PGE2 metabolites, including Tetranor-PGE1, which was essential for epithelial repair. researchgate.net This suggests that the presence of Tetranor-PGE1 in the cellular milieu is part of a complex signaling network that regulates gene expression related to tissue homeostasis and inflammation.

In Vitro Cellular Effects (e.g., on cell viability, migration, or specific cellular functions)

The signaling activities of Tetranor-PGE1, however modest, can culminate in measurable effects on cellular behavior. Research into the parent compound, PGE1, provides a framework for the types of effects that might be observed.

Table 2: Summary of selected in vitro cellular effects of the parent compound, PGE1. These findings suggest potential, though likely less potent, activities for its metabolite, Tetranor-PGE1. Data sourced from caymanchem.comjwmr.org.

Cell Viability and Proliferation: The effect of prostaglandins on cell growth is highly context-dependent. A study on human fibroblasts derived from diabetic patients found that PGE1 significantly increased cell proliferation in a dose-dependent manner. jwmr.org This proliferative effect is consistent with signaling through EP2/EP4 receptors and cAMP elevation. In contrast, the same study noted that PGE1 tended to suppress collagen synthesis, highlighting the multifunctionality of prostaglandin signaling. jwmr.org

Specific Cellular Functions: Tetranor-PGE1 has been studied for its potential role as a vasodilator and an inhibitor of platelet aggregation. ontosight.ai This aligns with the known functions of its parent compound, PGE1, which is a potent inhibitor of ADP-induced platelet aggregation. caymanchem.com

Cell Migration: The migration of cells is another critical function influenced by prostaglandins. In glioblastoma cells, the proliferative and migratory effects of PGE2 are dependent on EP2 and EP4 receptors, the same receptors that signal via cAMP. semanticscholar.org

Elucidation of Downstream Biological Cascades Triggered by Tetranor-PGE1 (if any direct action exists)

Based on the available evidence, the direct action of Tetranor-PGE1 initiates a biological cascade that is a fainter echo of that triggered by its more potent parent, PGE1. The elucidated pathway, while lacking high-resolution detail for the metabolite itself, can be constructed as follows:

Receptor Interaction: Tetranor-PGE1 is presumed to bind weakly to the spectrum of EP receptors (EP1, EP2, EP3, EP4) for which its parent compound has high affinity.

Second Messenger Activation: This low-affinity binding leads to a modest modulation of intracellular second messengers. Interaction with EP2 and EP4 receptors would cause a slight increase in cAMP, while interaction with EP1 would cause a minor release of intracellular Ca2+.

Kinase Activation: The subtle changes in second messenger levels would lead to a correspondingly weak activation of downstream protein kinases, primarily PKA (via cAMP) and PKC (via Ca2+ and diacylglycerol).

Modulation of Cellular Function: The culmination of this attenuated cascade is a fine-tuning of cellular behavior rather than a robust activation. This may involve subtle shifts in gene expression, such as the modulation of inflammatory cytokines (e.g., IL-6) or tissue-remodeling enzymes (e.g., MMPs), and slight changes in cellular functions like proliferation or platelet activity. nih.govontosight.ai

The biological role of Tetranor-PGE1 may not be that of a primary, potent agonist but rather a contributor to the local signaling environment. Its formation via β-oxidation represents a step in the catabolism and clearance of PGE1/PGE2, but the metabolite retains sufficient biological activity to contribute to the complex, localized feedback loops that regulate inflammation and tissue homeostasis. researchgate.netontosight.ai

Comparative Eicosanoid Metabolomics and Lipid Mediator Profiling

Integration of Tetranor-PGE1 Analysis within Comprehensive Eicosanoid Panels

Tetranor-prostaglandin E1 (Tetranor-PGE1), a principal urinary metabolite of both prostaglandin (B15479496) E1 (PGE1) and prostaglandin E2 (PGE2), is a critical component in comprehensive eicosanoid analysis. smolecule.com It is formed through the β-oxidation of its parent compounds. lipidmaps.orgebiohippo.comlabscoop.com Due to the very short half-life of primary prostaglandins (B1171923) like PGE2 in the human body, direct measurement is often impractical. karger.com Consequently, quantifying stable downstream metabolites in urine provides an accurate and non-invasive method to assess systemic, whole-body production of these potent lipid mediators. karger.comnih.gov

The analysis of Tetranor-PGE1 is rarely performed in isolation. Instead, it is typically integrated into larger analytical panels that simultaneously quantify a wide array of eicosanoids and related lipid mediators. nih.govucl.ac.uk These panels are designed to provide a holistic view of the complex and interconnected pathways of arachidonic acid metabolism. karger.comnih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can measure Tetranor-PGE1 alongside key metabolites of other major prostanoids, including:

The major urinary metabolite of PGD2 (PGD-M). karger.comucl.ac.ukresearchgate.net

The major urinary metabolite of PGI2 (PGI-M or 2,3-dinor-6-keto-PGF1α). karger.comucl.ac.ukresearchgate.net

A major metabolite of thromboxane (B8750289) A2 (11-dehydro-thromboxane B2). karger.comucl.ac.ukresearchgate.net

Metabolites of the lipoxygenase pathway, such as leukotriene E4 (LTE4). ucl.ac.ukresearchgate.net

This integrated approach is essential because the balance between different eicosanoids often dictates the net physiological or pathological outcome. nih.gov For instance, quantifying both the primary PGE2 metabolite (PGE-M) and Tetranor-PGE1 (sometimes abbreviated as TN-E) can offer a more complete picture of endogenous PGE2 production, particularly in contexts like cancer where key metabolic enzymes such as 15-prostaglandin dehydrogenase (15-PGDH) may be downregulated. karger.com

Differential Profiling of Eicosanoid Metabolites in Response to Experimental Perturbations

The measurement of Tetranor-PGE1 within eicosanoid panels has proven valuable in identifying distinct metabolic signatures in response to various diseases and experimental conditions.

Diabetic Nephropathy: A study involving patients with diabetic nephropathy (DN) demonstrated a progressive increase in urinary Tetranor-PGE1 (referred to in the study as tetranor-PGEM) levels that correlated with the clinical stage of the disease. nih.govnih.gov Levels were significantly higher in subjects with stage 1 nephropathy compared to healthy controls and continued to rise with disease progression. nih.govnih.gov This finding, along with concurrent increases in PGE2 and its other metabolites, pointed to Tetranor-PGE1 as a novel biomarker for the diagnosis and staging of DN. nih.govnih.gov

| Patient Group | Relative Tetranor-PGE1 Level | Significance vs. Control |

|---|---|---|

| Healthy Controls | Baseline | N/A |

| Stage 1 Nephropathy | Significantly Higher | p < 0.05 |

| Stage 3-4 Nephropathy | Progressively Increased | p < 0.01 |

This table is a representation of findings reported in a study where urinary tetranor-prostaglandin E metabolite (tetranor-PGEM) levels were found to be significantly higher in subjects with stage 1 nephropathy than in healthy subjects and increased with the progression of nephropathy. nih.govnih.gov

Hepatocellular Carcinoma (HCC) Risk: In a case-control study investigating urinary biomarkers for HCC risk, Tetranor-PGE1 (TN-E) was measured as part of a panel to provide a more comprehensive assessment of PGE2 production. karger.com This is particularly relevant as the enzyme 15-PGDH, which is involved in forming the more common metabolite PGE-M, can be downregulated in hepatoma cells. karger.com

Tuberculosis and Dysglycemia: Research on patients with both pulmonary tuberculosis (TB) and dysglycemia revealed a distinct inflammatory profile compared to patients with only one or neither condition. ucl.ac.uk At baseline, patients with TB-dysglycemia had significantly higher urinary levels of Tetranor-PGE1 (TN-E) and other mediators like PGE-M, PGI-M, and LTE4, suggesting a heightened inflammatory environment driven by these lipid mediators. ucl.ac.uk

Other Conditions: Differential profiling has also been applied in other contexts. In a study on acute aortic dissection (AAD) in patients with hypertension, metabolomics analysis initially suggested Tetranor-PGE1 as a potential biomarker, although subsequent analysis in this specific cohort did not find a significant difference in its plasma levels compared to the control group. frontiersin.org In asthma research, profiling of eicosanoids, including Tetranor-PGE1, in stimulated whole blood samples showed distinct biosynthesis patterns in asthmatic patients, which were influenced by corticosteroid use. nih.gov

Interplay and Cross-Talk within the Eicosanoid Metabolome in Research Contexts

The biological significance of Tetranor-PGE1 is best understood through its interplay with the broader eicosanoid metabolome. Eicosanoids are products of a complex network of enzymatic pathways, primarily originating from arachidonic acid, and their actions are often interconnected and sometimes opposing. nih.gov

Tetranor-PGE1 is a downstream metabolite of the cyclooxygenase (COX) pathway, reflecting the activity of COX-1 and COX-2 in producing PGE1 and PGE2. caymanchem.com Its levels are therefore interpreted in the context of metabolites from parallel pathways. For example, the ratio of a PGI2 metabolite (which is generally vasodilatory and anti-aggregatory) to a Thromboxane A2 metabolite (vasoconstrictive and pro-aggregatory) is a classic index of vascular homeostasis. karger.com The inclusion of Tetranor-PGE1 in the analytical panel adds another layer to this understanding, specifically representing the activity of the PGE2 pathway, a key mediator of inflammation, pain, and fever. jpp.krakow.pl

Research has highlighted the importance of this cross-talk. For example, in studies of inflammation, the relative abundance of metabolites from the COX and lipoxygenase (LOX) pathways (e.g., prostaglandins vs. leukotrienes) can indicate the dominant inflammatory phenotype. ucl.ac.uk Furthermore, there is evidence of cross-talk between the eicosanoid system and other signaling networks, such as those involving neuropeptides. jpp.krakow.pl The response of a cell or tissue to a combination of stimuli is often not a simple sum of its responses to individual stimuli, indicating a complex, non-linear network of interactions where metabolites like Tetranor-PGE1 play a part. jpp.krakow.pl In macrophages, a cross-talk between the nitric oxide synthase (NOS) and COX pathways has been suggested, where nitric oxide may modulate the activity of COX enzymes, thereby influencing the production of prostaglandins. plos.org

Advanced Data Analysis and Bioinformatics in Eicosanoid Metabolomics

The complexity of data generated from comprehensive eicosanoid profiling necessitates the use of advanced data analysis and bioinformatics tools. shimadzu.com A single analysis can yield quantitative data for dozens of lipid mediators across numerous samples, requiring sophisticated methods to identify meaningful patterns. nih.gov

Multivariate Statistical Analysis: To manage the high dimensionality of metabolomics data, researchers employ multivariate statistical methods. Unsupervised methods like Principal Component Analysis (PCA) are used for initial data exploration to visualize the distribution of metabolic profiles and identify outliers or clustering among sample groups. frontiersin.org Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA), are then used to sharpen the separation between predefined groups (e.g., case vs. control) and to identify the specific metabolites, like Tetranor-PGE1, that contribute most significantly to this discrimination. frontiersin.org Multivariable regression models are also used to assess the relationship between a specific biomarker and a clinical outcome while adjusting for potential confounding factors like age, sex, and BMI. karger.com

Pathway and Network Analysis: Once significant metabolites are identified, bioinformatics tools are used to place them in a biological context. Pathway analysis, often performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), helps to identify metabolic pathways that are significantly impacted in a given condition. frontiersin.orgshimadzu.com For instance, an increase in Tetranor-PGE1 would be mapped to the arachidonic acid metabolism and prostaglandin synthesis pathways. Visualization tools, such as those available through MetaboAnalyst or Cytoscape, allow researchers to map the changes onto metabolic networks, providing a powerful visual representation of the interplay between different pathways and helping to generate new hypotheses about disease mechanisms. frontiersin.orgshimadzu.com

Future Research Directions and Unexplored Avenues

Development of Novel High-Throughput Analytical Technologies

The accurate quantification of Tetranor-PGE1 and other eicosanoids is challenging due to their low concentrations in biological matrices and potential for oxidation. researchgate.net While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard, future research is focused on developing faster and more efficient high-throughput methods. researchgate.netresearchgate.net

A significant advancement is the integration of automated solid-phase extraction (SPE) systems, often using a 96-well plate format, with ultra-high-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS). frontiersin.orgfrontiersin.orgmdpi.com This combination drastically reduces sample preparation time and allows for the simultaneous quantification of multiple prostaglandin (B15479496) metabolites from a single sample. frontiersin.orgfrontiersin.org For instance, a newly developed UHPLC-QQQ-MS/MS method can simultaneously measure nine different prostaglandins (B1171923), offering a more comprehensive view of the arachidonic acid metabolic pathway during inflammation. frontiersin.orgfrontiersin.orgnih.gov